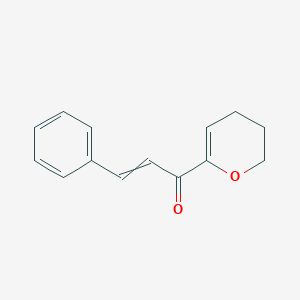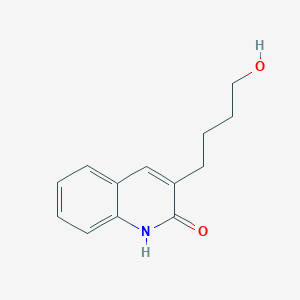
6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- is a chemical compound with the molecular formula C17H22O3. It is a member of the class of organic compounds known as alkynes, which are characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a hydroxy group and a phenylmethoxy group attached to a decynone backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a terminal alkyne with a suitable electrophile, followed by the introduction of the hydroxy and phenylmethoxy groups through subsequent reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like tetrahydrofuran or dimethyl sulfoxide.
Industrial Production Methods
On an industrial scale, the production of 6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- may involve more efficient catalytic processes to increase yield and reduce costs. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions necessary for the synthesis of this compound. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The carbon-carbon triple bond can be reduced to a double or single bond using hydrogenation catalysts such as palladium on carbon or Lindlar’s catalyst.
Substitution: The phenylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon, Lindlar’s catalyst in ethanol.
Substitution: Sodium hydride in dimethyl sulfoxide, potassium tert-butoxide in tetrahydrofuran.
Major Products
Oxidation: Conversion of the hydroxy group to a ketone.
Reduction: Conversion of the triple bond to a double or single bond.
Substitution: Replacement of the phenylmethoxy group with other functional groups.
Aplicaciones Científicas De Investigación
6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the hydroxy and phenylmethoxy groups can influence its binding affinity and specificity for these targets. Additionally, the alkyne moiety may participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function.
Comparación Con Compuestos Similares
6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- can be compared with other similar compounds, such as:
6-Decyn-5-one, 2-hydroxy-9-(phenylmethoxy)-: Differing in the position of the hydroxy group, which can affect its reactivity and biological activity.
6-Decyn-5-one, 1-hydroxy-9-(methoxy)-: Lacking the phenyl group, which can influence its chemical properties and applications.
6-Decyn-5-one, 1-hydroxy-9-(phenyl)-: Lacking the methoxy group, which can alter its solubility and reactivity.
The uniqueness of 6-Decyn-5-one, 1-hydroxy-9-(phenylmethoxy)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
616240-06-3 |
|---|---|
Fórmula molecular |
C17H22O3 |
Peso molecular |
274.35 g/mol |
Nombre IUPAC |
1-hydroxy-9-phenylmethoxydec-6-yn-5-one |
InChI |
InChI=1S/C17H22O3/c1-15(20-14-16-9-3-2-4-10-16)8-7-12-17(19)11-5-6-13-18/h2-4,9-10,15,18H,5-6,8,11,13-14H2,1H3 |
Clave InChI |
YZPDOWNGGFMOMY-UHFFFAOYSA-N |
SMILES canónico |
CC(CC#CC(=O)CCCCO)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Tris(2-methyl-2-phenylpropyl)stannyl]pent-3-en-2-one](/img/structure/B12589360.png)
![1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one](/img/structure/B12589368.png)



![Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]-](/img/structure/B12589382.png)
![2-[(8-Methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12589390.png)
![4-[(6-Chloro-3-pyridinyl)amino]benzoic acid ethyl ester](/img/structure/B12589409.png)

![N-{[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12589419.png)
![Methyl 3-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12589426.png)

![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]-](/img/structure/B12589448.png)
![N-(2-nitrophenyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12589449.png)
